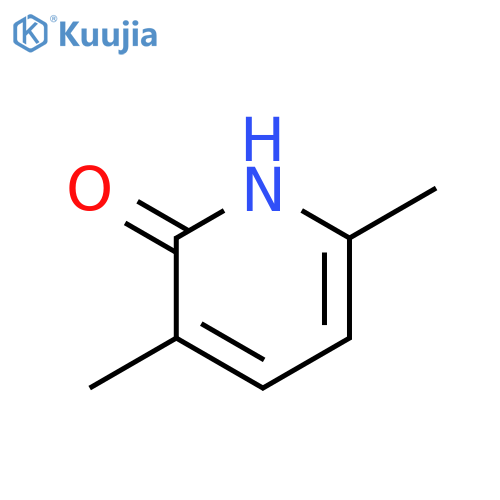Cas no 53428-02-7 (2(1H)-Pyridinone, 3,6-dimethyl-)

53428-02-7 structure
商品名:2(1H)-Pyridinone, 3,6-dimethyl-
2(1H)-Pyridinone, 3,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 3,6-dimethyl-
- 3,6-dimethyl-1H-pyridin-2-one
- SCHEMBL2912200
- 53428-02-7
- 3,6-Dimethyl-2(1H)-pyridinone #
- 3,6-dimethylpyridin-2-ol
- AB71286
- InChI=1/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9
- 3,6-dimethylpyridin-2(1H)-one
- 3,6-dimethylpyridine-2(1h)-one
- DTXSID80342177
- DTXCID40293257
-
- インチ: InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9)
- InChIKey: MDKBXYPRMUMUME-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C)NC1=O
計算された属性
- せいみつぶんしりょう: 123.06847
- どういたいしつりょう: 123.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
2(1H)-Pyridinone, 3,6-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909059-1g |
3,6-Dimethylpyridin-2(1H)-one |
53428-02-7 | 99% | 1g |
1,366.20 | 2021-05-17 | |
| Alichem | A024000538-1g |
3,6-Dimethyl-2-hydroxypyridine |
53428-02-7 | 97% | 1g |
$1646.40 | 2023-09-01 | |
| Alichem | A024000538-250mg |
3,6-Dimethyl-2-hydroxypyridine |
53428-02-7 | 97% | 250mg |
$748.00 | 2023-09-01 | |
| Alichem | A024000538-500mg |
3,6-Dimethyl-2-hydroxypyridine |
53428-02-7 | 97% | 500mg |
$931.00 | 2023-09-01 |
2(1H)-Pyridinone, 3,6-dimethyl- 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
53428-02-7 (2(1H)-Pyridinone, 3,6-dimethyl-) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
